N-[2-(methylthio)phenyl]-N'-phenylurea
Description
N-[2-(Methylthio)phenyl]-N'-phenylurea is an unsymmetrical phenylurea derivative characterized by a methylthio (-SMe) substituent at the ortho position of one phenyl ring and an unsubstituted phenyl group at the N'-position.
Properties
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEQJYIKROSGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their substitution patterns are summarized below:
| Compound Name | Substituents (N-Phenyl) | Substituents (N'-Phenyl) | Key Functional Groups |
|---|---|---|---|
| N-[2-(Methylthio)phenyl]-N'-phenylurea | 2-(Methylthio) | None | -SMe, urea linkage |
| N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea (CTPPU) | 4-Cl, 3-CF₃ | None | -Cl, -CF₃ |
| N-(2-Chloro-4-pyridinyl)-N'-phenylurea (Forchlorfenuron) | 2-Cl, 4-pyridinyl | None | Chloropyridine, urea |
| N'-[3-(3-Substituted phenylureido)benzoyl]-N-(2-chloro)nicotinohydrazides (3a–3i) | Varied (e.g., Cl, CF₃) | Nicotinohydrazide | Urea, hydrazide, heterocycle |
| 1-[2-(2-Hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]urea | 2-(Hydroxyethyl) | 3-(Trifluoromethoxy) | -OH, -OCF₃ |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Derivatives with -Cl or -CF₃ (e.g., CTPPU) enhance anticancer activity by increasing electrophilicity, promoting interactions with cellular targets like kinases .
- Heterocyclic Modifications : Forchlorfenuron (pyridinyl substituent) exhibits potent cytokinin-like activity, enhancing grain yield in crops .
Anticancer Activity
- CTPPU : Inhibits NSCLC cell growth (IC₅₀ = 5–10 µM) by inducing G2/M cell cycle arrest. The -CF₃ group enhances membrane permeability .
- This compound: No direct data, but sulfur-containing analogs (e.g., thioureas) show improved bioavailability and DNA-binding affinity in related studies .
Insecticidal Activity
- Phenylurea derivatives 3a–3i and 4a–4i: Exhibit >90% mortality against beet armyworm larvae at 10 mg/L. Compound 4g achieves 100% mortality, outperforming chlorbenzuron and tebufenozide .
- Role of Substituents : Chlorine and trifluoromethyl groups enhance insecticidal potency by disrupting larval molting hormone receptors .
Plant Growth Regulation
- Forchlorfenuron : A registered plant growth regulator (CAS 68157-60-8) that promotes cell division and fruit enlargement in crops like kiwifruit .
- CKX Inhibitors : Diphenylurea derivatives (e.g., 1-[2-(2-hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]urea) increase grain yield in barley and wheat by 15–20% via cytokinin stabilization .
Physicochemical and Metabolic Properties
| Property | This compound | CTPPU | Forchlorfenuron |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~4.1 | ~2.8 |
| Solubility (mg/mL) | Low (0.01–0.1 in water) | Very low | Moderate (0.5) |
| Metabolic Stability | High (SMe resists oxidation) | Moderate | Low (rapid hydrolysis) |
Notes:
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